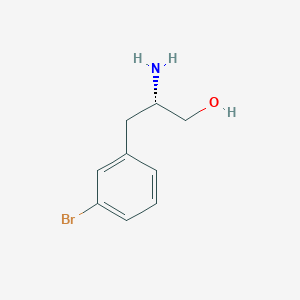

(S)-b-Amino-3-bromobenzenepropanol

Descripción

(S)-β-Amino-3-bromobenzeneprolinol is a chiral organic compound featuring a brominated benzene ring, a propyl alcohol backbone, and a β-amino functional group. Its stereochemistry (S-configuration) and bromine substitution at the 3-position of the aromatic ring contribute to its unique physicochemical properties, making it a valuable intermediate in pharmaceutical synthesis and materials science. The compound’s applications include serving as a precursor for bioactive molecules, catalysts in asymmetric synthesis, or ligands in organometallic frameworks .

Propiedades

Fórmula molecular |

C9H12BrNO |

|---|---|

Peso molecular |

230.10 g/mol |

Nombre IUPAC |

(2S)-2-amino-3-(3-bromophenyl)propan-1-ol |

InChI |

InChI=1S/C9H12BrNO/c10-8-3-1-2-7(4-8)5-9(11)6-12/h1-4,9,12H,5-6,11H2/t9-/m0/s1 |

Clave InChI |

RRMCWFHKHSBXJH-VIFPVBQESA-N |

SMILES isomérico |

C1=CC(=CC(=C1)Br)C[C@@H](CO)N |

SMILES canónico |

C1=CC(=CC(=C1)Br)CC(CO)N |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Due to the absence of direct experimental or computational data on (S)-β-amino-3-bromobenzenepropanol in the provided evidence, a comprehensive comparison with analogous compounds cannot be fully substantiated.

Structural Analogues

Key structural analogues include:

(R)-β-Amino-3-bromobenzenepropanol: The enantiomer of the target compound. Chirality significantly impacts biological activity and catalytic efficiency. For instance, enantiomers may exhibit divergent binding affinities in drug-receptor interactions.

3-Bromobenzenepropanol derivatives lacking the amino group: These compounds (e.g., 3-bromo-benzeneethanol) lack the β-amino functionality, reducing their utility in forming hydrogen-bonded networks or participating in nucleophilic reactions.

Non-brominated β-aminophenol derivatives: The absence of bromine diminishes electrophilic aromatic substitution reactivity, affecting applications in cross-coupling reactions (e.g., Suzuki-Miyaura).

Hypothetical Reactivity and Stability

While direct experimental data are unavailable, comparisons can be inferred from brominated aromatic amines:

- Electrophilic reactivity : The bromine atom activates the benzene ring for electrophilic substitution at the 2- and 4-positions, though steric hindrance from the propyl alcohol chain may limit reactivity.

- Thermal stability: Bromine’s electron-withdrawing effect likely increases thermal stability compared to non-halogenated analogues.

Limitations of Available Evidence

The provided sources lack critical data for a rigorous comparison:

- No spectroscopic (NMR, IR) or chromatographic (HPLC) data to validate purity or stereochemical integrity.

- Absence of toxicity, solubility, or catalytic performance metrics.

- No peer-reviewed studies on synthetic routes or applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.